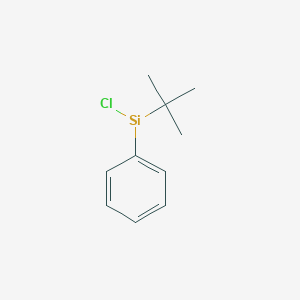
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a heptylphenyl group at the 2-position and a pentyloxy group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Heptylphenyl Intermediate: The synthesis begins with the preparation of 4-heptylphenyl bromide through the bromination of 4-heptyltoluene.
Coupling Reaction: The 4-heptylphenyl bromide is then subjected to a Suzuki coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Etherification: The final step involves the etherification of the resulting 2-(4-heptylphenyl)pyridine with pentanol in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-(4-Heptylphenyl)-5-(hexyloxy)pyridine
- 2-(4-Heptylphenyl)-5-(butyloxy)pyridine
- 2-(4-Heptylphenyl)-5-(methoxy)pyridine
Uniqueness
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The heptylphenyl and pentyloxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
属性
CAS 编号 |
558479-96-2 |
|---|---|
分子式 |
C23H33NO |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-(4-heptylphenyl)-5-pentoxypyridine |
InChI |
InChI=1S/C23H33NO/c1-3-5-7-8-9-11-20-12-14-21(15-13-20)23-17-16-22(19-24-23)25-18-10-6-4-2/h12-17,19H,3-11,18H2,1-2H3 |
InChI 键 |
RKDDUPINIXABJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)

acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)




![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
